N'-[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE
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Overview
Description
N’-[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a brominated indole core, which is often associated with enhanced biological activity.
Preparation Methods
The synthesis of N’-[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting from the preparation of the indole core. . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N’-[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The brominated indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar compounds to N’-[(3Z)-5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE include other brominated indole derivatives. These compounds share a similar core structure but differ in the substituents attached to the indole ring. Examples include:
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE These compounds exhibit unique biological activities and can be used for different applications based on their specific properties.
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2-bromo-4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2N3O3/c1-10-3-6-15(13(20)7-10)26-9-16(24)21-22-17-12-8-11(19)4-5-14(12)23(2)18(17)25/h3-8,25H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUFUEYNZRFZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)C)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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